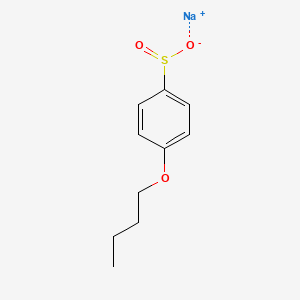
4-n-Butoxybenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Butoxybenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is substituted with a butoxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxybenzenesulfinic acid sodium salt typically involves the sulfonation of butoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-n-Butoxybenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted aromatic compounds.
Applications De Recherche Scientifique
4-n-Butoxybenzenesulfinic acid sodium salt has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-n-Butoxybenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their activity and function. The pathways involved may include oxidative stress and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfinic acid
- 4-Chlorobenzenesulfinic acid sodium salt
- 4-Methoxybenzenesulfinic acid sodium salt
Uniqueness
4-n-Butoxybenzenesulfinic acid sodium salt is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other sulfinic acid derivatives. This makes it particularly useful in specific synthetic applications and industrial processes.
Propriétés
Formule moléculaire |
C10H13NaO3S |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
sodium;4-butoxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-2-3-8-13-9-4-6-10(7-5-9)14(11)12;/h4-7H,2-3,8H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
FWOIOHFVJKPHCX-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


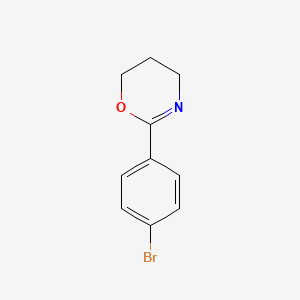

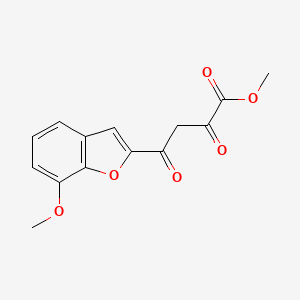
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
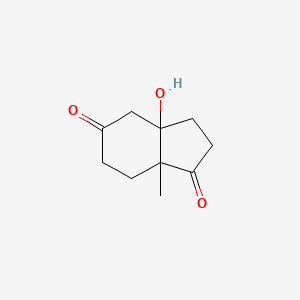
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)


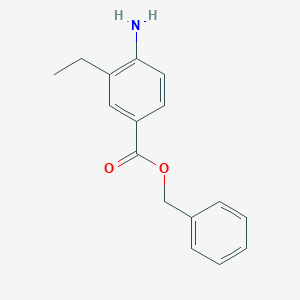
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

